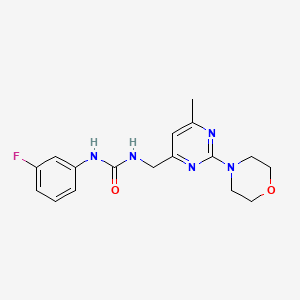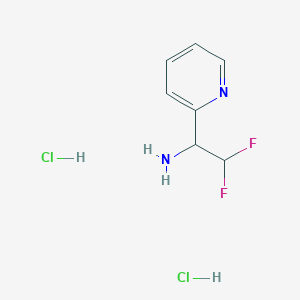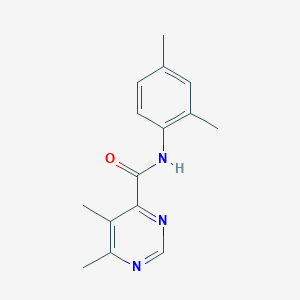
1-(3-Fluorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Fluorophenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a small molecule inhibitor of several protein kinases, which are enzymes that play a critical role in the regulation of cellular processes such as cell growth, division, and differentiation.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized N-alkyl substituted urea derivatives to evaluate their in vitro antibacterial and antifungal activities. Compounds bearing the morpholine moiety showed enhanced activities compared to those with a diethylamine moiety. Particularly, derivatives with a fluoro substituent on the phenyl ring demonstrated potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi (Qing-Zhong Zheng et al., 2010).
Chemosensor Development
The development of chemosensors utilizing urea derivatives for the detection of ureas and their salts has been explored. A chemosensor based on 1,10-phenanthroline fluorophore was capable of differentiating between neutral ureas and their salts through distinct optical responses, highlighting the utility of such compounds in analytical chemistry (Yoni Engel et al., 2007).
Anti-CML Activity and PI3K/AKT Signaling Pathway
A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized as receptor tyrosine kinase inhibitors. One of these compounds exhibited potent activity against the human chronic myeloid leukemia (CML) cell line K562, demonstrating significant biological activity and potential therapeutic applications in treating CML and cancer (Weiwei Li et al., 2019).
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
The synthesis of novel urea derivatives has shown excellent inhibition activity against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating diseases associated with enzyme dysfunction (Vladimír Pejchal et al., 2011).
Antagonism of Orexin-1 Receptor
A selective and high-affinity orexin-1 receptor antagonist has been characterized, demonstrating the ability to attenuate stress-induced hyperarousal without causing hypnotic effects. This compound's action represents a novel therapeutic strategy for psychiatric disorders associated with stress or hyperarousal states (P. Bonaventure et al., 2015).
properties
IUPAC Name |
1-(3-fluorophenyl)-3-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-12-9-15(21-16(20-12)23-5-7-25-8-6-23)11-19-17(24)22-14-4-2-3-13(18)10-14/h2-4,9-10H,5-8,11H2,1H3,(H2,19,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVOCJMKANBIOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2385835.png)
![N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide](/img/structure/B2385839.png)

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2385844.png)
![4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2385845.png)
![N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2385848.png)

![2-Butyl-6-(3-chloro-4-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2385850.png)
![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2385851.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2385854.png)
![3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385855.png)
![N''-{10,14-dioxa-4,6-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),4,8-tetraen-5-yl}guanidine hydrochloride](/img/structure/B2385856.png)
